molecular formula C18H27NO5 B558189 Boc-Tyr(tBu)-OH CAS No. 47375-34-8

Boc-Tyr(tBu)-OH

Cat. No. B558189
CAS RN: 47375-34-8
M. Wt: 337,42 g/mole
InChI Key: ZEQLLMOXFVKKCN-AWEZNQCLSA-N
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Description

“Boc-Tyr(tBu)-OH” is a commonly used raw material for peptide synthesis or pharmaceutical intermediates . It is a tyrosine derivative .


Synthesis Analysis

“this compound” participates in the synthesis of various organic compounds . It is used as a building block for the synthesis of many organic compounds .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H27NO5 . Its molecular weight is 337.41 g/mol .


Chemical Reactions Analysis

“this compound” is used in peptide synthesis . It has been used in the development of environmentally conscious in-water peptide synthesis .


Physical And Chemical Properties Analysis

“this compound” is a white to slight yellow to beige powder . It has a melting point of 113-116 °C .

Scientific Research Applications

  • Peptide Cyclization : Boc-Tyr(tBu)-OH has been used in cyclization studies with tetra- and pentapeptide sequences. It aids in studying the influence of different coupling reagents on yield and purity of model peptides, showing favorable effects with certain reagents (Schmidt & Neubert, 2009).

  • Synthesis of Bifunctional Peptides : It's been applied in the synthesis of bifunctional peptides with opioid agonist and substance P antagonist bioactivities, demonstrating potential as a novel type of analgesic (Yamamoto et al., 2008).

  • Radiopharmaceutical Synthesis : this compound is used in the synthesis of labeled peptide hormone derivatives, such as [Gly-(2-[18F]fluoroethyl)NH9]-oxytocin, which has applications in medical imaging and diagnostics (Jelinski, Hamacher, & Coenen, 2002).

  • Chemo-enzymatic Synthesis : The compound plays a role in the chemo-enzymatic synthesis of peptides like endomorphin-1, contributing to efficient, productive methods with minimal side-chain protection and simple purification (Sun et al., 2011).

  • Synthesis of Modified Peptides : It is also involved in the synthesis of modified peptides, like N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine, facilitating the use of the Chx group for hydroxy-protection of Tyr (Nishiyama et al., 2001).

  • Labeling of Antibodies : this compound is used in the synthesis of iodine-131 D-amino acid YYK peptide for labeling an anti-CD20 antibody, indicating potential applications in radioimmunotherapy (Sadri et al., 2009).

  • Manufacturing of Hydrophobic Peptides : The compound has been used in studies on the manufacturing of hydrophobic peptides, highlighting its utility in peptide synthesis on both research and cGMP scales (Shakoori & Gangakhedkar, 2014).

  • Synthesis of Glycotetrapeptides : It's applied in the synthesis of protected glycotetrapeptides, demonstrating its versatility in peptide chemistry (Gobbo et al., 1988).

Mechanism of Action

Target of Action

Boc-Tyr(tBu)-OH is a derivative of the amino acid tyrosine . It is used in the field of peptide synthesis, particularly as a protective group for the hydroxyl group of tyrosine . The primary targets of this compound are the hydroxyl groups present in the tyrosine residues of peptides and proteins .

Mode of Action

The this compound compound acts as a protective group for the hydroxyl group of tyrosine during peptide synthesis . The Boc (tert-butyloxycarbonyl) group in this compound is acid-labile, meaning it can be removed under acidic conditions . This allows for the selective deprotection of the tyrosine residue during the synthesis process .

Biochemical Pathways

In the context of peptide synthesis, this compound plays a crucial role in the formation of peptide bonds without unwanted side reactions . By protecting the hydroxyl group of tyrosine, it prevents unwanted reactions that could interfere with the correct formation of the peptide chain .

Pharmacokinetics

Its solubility and stability under various conditions are crucial for its effectiveness in peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the correct formation of peptide chains, with the tyrosine residues protected during synthesis and selectively deprotected when needed . This contributes to the successful synthesis of peptides with the correct sequence and structure .

Action Environment

The action of this compound is influenced by the pH of the environment. The Boc group is acid-labile and can be removed under acidic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the selective deprotection of the tyrosine residues . Additionally, the solubility of this compound can be affected by the solvent used, which can impact its effectiveness in peptide synthesis .

Safety and Hazards

The safety data sheet (SDS) for “Boc-Tyr(tBu)-OH” can be found on the Merck website . It is recommended to handle it with appropriate personal protective equipment .

Future Directions

“Boc-Tyr(tBu)-OH” is an important organic reagent that can be used as a building block for the synthesis of many organic compounds . Its use in environmentally conscious in-water peptide synthesis represents a promising direction for future research .

Biochemical Analysis

Biochemical Properties

Boc-Tyr(tBu)-OH interacts with various biomolecules in biochemical reactions. It is often used as a protecting group for tyrosine’s hydroxyl group to prevent unnecessary reactions during the synthesis process

Cellular Effects

The effects of this compound on cells and cellular processes are not well-studied. As a derivative of tyrosine, it may influence cell function indirectly. Tyrosine is involved in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as a protecting group in peptide synthesis It prevents the hydroxyl group of tyrosine from participating in unwanted reactions, thereby ensuring the correct formation of peptide bonds

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis, where it serves as a protecting group for tyrosine

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQLLMOXFVKKCN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426916
Record name Boc-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

47375-34-8
Record name Boc-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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